
2-Bromo-3-cyclopropoxy-6-methoxypyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-3-cyclopropoxy-6-methoxypyridine: is a heterocyclic organic compound that features a pyridine ring substituted with bromine, cyclopropoxy, and methoxy groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3-cyclopropoxy-6-methoxypyridine typically involves the bromination of 3-cyclopropoxy-6-methoxypyridine. The reaction can be carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure efficient and consistent production. The use of automated systems and precise control of reaction conditions can enhance yield and purity.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: 2-Bromo-3-cyclopropoxy-6-methoxypyridine can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the cyclopropoxy group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Potassium permanganate in aqueous or acidic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).
Major Products:
Substitution: Formation of substituted pyridines with various functional groups.
Oxidation: Formation of pyridine carboxylic acids or aldehydes.
Reduction: Formation of dehalogenated or modified pyridine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: 2-Bromo-3-cyclopropoxy-6-methoxypyridine is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the construction of heterocyclic compounds and can be used in cross-coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Biology: In biological research, this compound can be used to study the effects of brominated pyridines on biological systems. It may serve as a probe to investigate enzyme interactions or as a precursor for the synthesis of bioactive molecules.
Medicine: The compound has potential applications in medicinal chemistry for the development of new pharmaceuticals. Its unique structure allows for the exploration of its activity as a potential therapeutic agent, particularly in the design of drugs targeting specific enzymes or receptors.
Industry: In the industrial sector, this compound can be used in the production of agrochemicals, dyes, and other specialty chemicals. Its reactivity and versatility make it a valuable component in various chemical manufacturing processes.
Mecanismo De Acción
The mechanism of action of 2-Bromo-3-cyclopropoxy-6-methoxypyridine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The bromine atom and the cyclopropoxy group can influence the compound’s binding affinity and specificity towards its targets. The methoxy group can also play a role in modulating the compound’s pharmacokinetic properties, such as solubility and metabolic stability.
Comparación Con Compuestos Similares
2-Bromo-6-methoxypyridine: Similar structure but lacks the cyclopropoxy group, which may result in different reactivity and applications.
3-Bromo-2-methoxypyridine:
6-Bromo-3-cyclopropoxy-2-methoxypyridine: Similar structure but with different positioning of the methoxy group, influencing its reactivity and applications.
Uniqueness: 2-Bromo-3-cyclopropoxy-6-methoxypyridine is unique due to the presence of both the cyclopropoxy and methoxy groups on the pyridine ring. This combination of substituents provides distinct chemical properties and reactivity, making it a valuable compound for various synthetic and research applications. The presence of the bromine atom also allows for further functionalization through substitution reactions, enhancing its versatility in chemical synthesis.
Propiedades
Fórmula molecular |
C9H10BrNO2 |
|---|---|
Peso molecular |
244.08 g/mol |
Nombre IUPAC |
2-bromo-3-cyclopropyloxy-6-methoxypyridine |
InChI |
InChI=1S/C9H10BrNO2/c1-12-8-5-4-7(9(10)11-8)13-6-2-3-6/h4-6H,2-3H2,1H3 |
Clave InChI |
YTLNIIOOVWALDT-UHFFFAOYSA-N |
SMILES canónico |
COC1=NC(=C(C=C1)OC2CC2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




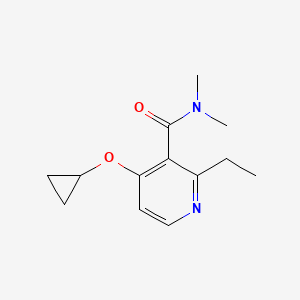
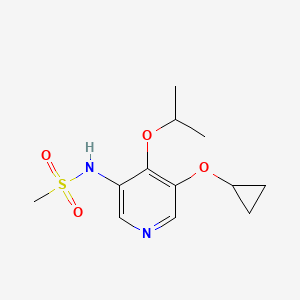
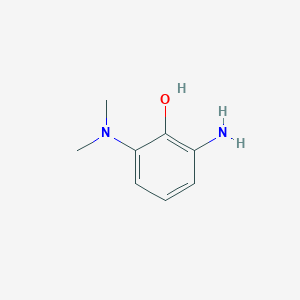
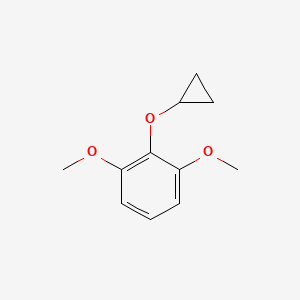
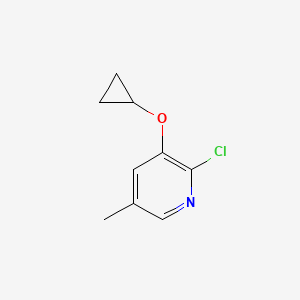
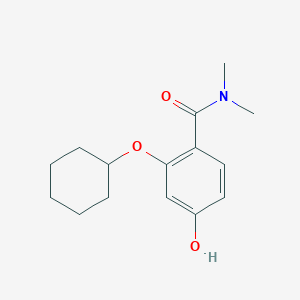
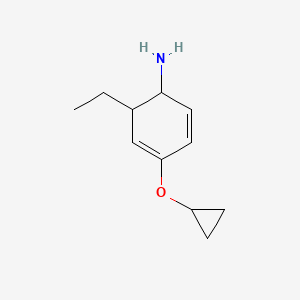
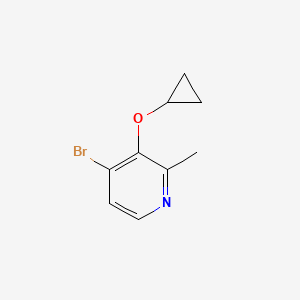
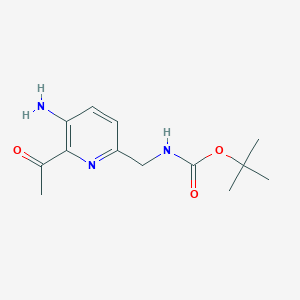
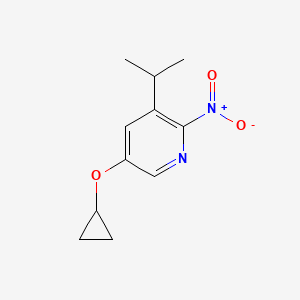

![[2-Iodo-6-(methoxycarbonyl)pyridin-4-YL]acetic acid](/img/structure/B14837435.png)
